molecular formula C23H26O6 B12436361 (4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

Cat. No.: B12436361
M. Wt: 398.4 g/mol
InChI Key: VKRSIZPULIAVBQ-NUVHBUHMSA-N
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Description

(4aR,6R,7R,8R,8aR)-2-Phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex polycyclic ether derivative with a hexahydropyrano[3,2-d][1,3]dioxin core. Key structural features include:

  • Substituents: A phenyl group at position 2, a benzyl ether (phenylmethoxy) at position 6, and an allyl ether (prop-2-enoxy) at position 6.
  • Stereochemistry: The 4aR,6R,7R,8R,8aR configuration ensures a rigid bicyclic framework critical for biological interactions.
  • Molecular Formula: C₅₄H₅₆O₁₁ (MW: 881.04 g/mol) .

Properties

Molecular Formula

C23H26O6

Molecular Weight

398.4 g/mol

IUPAC Name

(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C23H26O6/c1-2-13-25-21-19(24)23(26-14-16-9-5-3-6-10-16)28-18-15-27-22(29-20(18)21)17-11-7-4-8-12-17/h2-12,18-24H,1,13-15H2/t18-,19-,20-,21-,22?,23-/m1/s1

InChI Key

VKRSIZPULIAVBQ-NUVHBUHMSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

C=CCOC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol” involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS / Source Substituents Molecular Formula (MW) Key Functional Differences Biological Relevance
Target Compound 2-Ph, 6-PhCH₂O, 8-CH₂CHCH₂O C₅₄H₅₆O₁₁ (881.04) Long-chain glycosidic substituent Potential glycosidase inhibition
6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy... 6-(4-MeOPhO), 7-PhCH₂O, 8-CH₂CHCH₂O C₃₀H₃₂O₇ (504.57) Shorter chain, 4-MeOPhO at position 6 Anticancer activity (MCF-7 cells)
N-[(4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy... (PubChem CID 2735220) 6-PhCH₂O, 8-OH, acetamide at position 7 Not explicitly reported Acetamide vs. hydroxyl group Enhanced solubility and bioavailability
(4aR,6R,7S,8R,8aS)-7-Fluoro-6-methoxy-2-phenyl... (CAS 17460-37-6) 7-F, 6-MeO, 8-OH C₁₄H₁₇N₃O₅ (307.30) Azido and methoxy groups Click chemistry applications
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano... (CAS 3162-96-7) 6-MeO, 7,8-diol C₁₄H₁₈O₆ (282.29) Methoxy and diol substituents Antioxidant potential
(4aR,6R,7S,8S,8aR)-8-(Ethoxymethoxy)-7-fluoro-6-methoxy... 8-(CH₂CH₂OCH₂O), 7-F, 6-MeO Not explicitly reported Ethoxymethoxy protection PET imaging probe development

Substituent-Driven Functional Divergence

  • Phenylmethoxy vs. Methoxyphenoxy: Replacement of the benzyl ether (PhCH₂O) with a 4-methoxyphenoxy group (4-MeOPhO) reduces molecular weight and enhances lipophilicity, impacting membrane permeability .
  • Azido and Fluoro Groups : The introduction of an azido group (N₃) enables bioorthogonal click chemistry for targeted drug delivery, while fluorine enhances metabolic stability .
  • Allyl Ether (Prop-2-Enoxy): This group in the target compound provides a site for further functionalization via thiol-ene reactions, a feature absent in simpler derivatives .

Stereochemical Influences

  • The 4aR,6R,7R,8R,8aR configuration in the target compound creates a distinct spatial arrangement compared to isomers like (4aR,6S,7R,8R,8aS). For example, the 6S configuration in CAS 3162-96-7 alters hydrogen-bonding patterns, affecting enzyme binding.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of organic compounds characterized by a hexahydropyrano structure fused with a dioxin moiety. Its molecular formula is C19H22O5C_{19}H_{22}O_5, and it has a molecular weight of approximately 342.37 g/mol. The stereochemistry of the compound is notable, with multiple chiral centers contributing to its potential biological interactions.

PropertyValue
Molecular FormulaC19H22O5C_{19}H_{22}O_5
Molecular Weight342.37 g/mol
CAS NumberNot specified
SolubilityNot well-documented

Anticancer Properties

Research has indicated that compounds similar to (4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy have shown promising anticancer activity. For instance, studies have demonstrated that related hexahydropyrano compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In vitro Analysis

In a study examining the effects of hexahydropyrano derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This action could be beneficial in treating inflammatory diseases.

Case Study: Cytokine Inhibition

In vitro assays using LPS-stimulated macrophages revealed that treatment with the compound resulted in decreased secretion of TNF-alpha and IL-6 by approximately 50%. This suggests a potential therapeutic role in managing inflammatory responses.

Antioxidant Activity

Antioxidant properties have been observed in related compounds, which may extend to this specific structure. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings

A study measuring the DPPH radical scavenging activity indicated that hexahydropyrano derivatives possess significant antioxidant capabilities, suggesting their potential use as protective agents against oxidative damage.

The biological activities of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Cytokine Modulation : Inhibition of key pro-inflammatory cytokines.
  • Radical Scavenging : Ability to neutralize free radicals.

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